6,8-Dioxabicyclo[3.2.1]octan-3-ol
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Overview
Description
6,8-Dioxabicyclo[321]octan-3-ol is a bicyclic acetal compound with the molecular formula C6H10O3 It is known for its unique structure, which includes a bicyclic ring system with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]octan-3-ol can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . Another efficient method involves the cross-aldol condensation of the lithium enolate of 4-(t-butyldimethylsiloxy)pent-3-en-2-one with protected α-ketols, followed by acid-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis typically involves optimizing the reaction conditions used in laboratory-scale synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen atoms in the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, pyridine, and various acids and bases . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
Major products formed from the reactions of this compound include various substituted derivatives and rearranged compounds. For example, treatment with thionyl chloride and pyridine can lead to the formation of 2-chloro-3,8-dioxabicyclo[3.2.1]octane .
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: The compound is used in the development of new materials and as a chiral solvent.
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-3-ol involves its reactivity due to the presence of the bicyclic ring system with oxygen atoms. This structure allows for various bond-cleavage reactions and rearrangements, particularly when modified at specific positions . The compound’s reactivity is influenced by the formation of intermediates such as chlorosulfites and alkoxytriphenylphosphonium .
Comparison with Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:
Levoglucosenone: A derivative produced from cellulose-containing materials, used as a chiral solvent and platform chemical.
Cyrene: A reduction product of levoglucosenone, used in similar applications.
1,6-Anhydro-2,4-dideoxy-β-D-arabo-hexopyranose: Another bicyclic acetal with different reactivity and applications.
These compounds share structural similarities but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5-3-8-6(2-4)9-5/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABMYNLRYTXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2OCC1O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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